molecular formula C10H8O3S B11817356 Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate

Cat. No.: B11817356
M. Wt: 208.24 g/mol
InChI Key: WFOIBEWWFZPKFJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 6-hydroxybenzo[b]thiophene-3-carboxylate , which reflects its structural hierarchy. The benzothiophene scaffold is numbered such that the sulfur atom occupies the first position, with subsequent positions assigned clockwise. The hydroxyl group (-OH) is located at position six, while the methyl ester (-COOCH₃) is positioned at carbon three.

The molecular formula is C₁₀H₈O₃S , corresponding to a molecular weight of 208.23 g/mol. Key identifiers include the CAS registry number 1093631-84-5 and the SMILES notation O=C(C1=CSC2=CC(O)=CC=C21)OC , which encodes the connectivity of atoms and functional groups. The compound’s planar aromatic system is stabilized by π-electron delocalization across the fused benzene and thiophene rings, while the ester and hydroxyl groups introduce polar and hydrogen-bonding capabilities.

Table 1: Molecular Identity of this compound

Property Value
Molecular Formula C₁₀H₈O₃S
Molecular Weight 208.23 g/mol
CAS Registry Number 1093631-84-5
SMILES O=C(C1=CSC2=CC(O)=CC=C21)OC

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound remains unreported in the provided sources, analogous benzo[b]thiophene derivatives offer insights into its likely three-dimensional conformation. For example, methyl 2-phenylbenzo[b]thiophene-3-carboxylate exhibits a planar benzothiophene core with slight deviations due to steric interactions between substituents. The ester group at position three typically adopts a conformation where the carbonyl oxygen is coplanar with the aromatic system to maximize resonance stabilization.

The hydroxyl group at position six is expected to participate in intramolecular hydrogen bonding with the ester carbonyl oxygen, as observed in related hydroxy-substituted thiophenes. This interaction may constrain rotational freedom and stabilize the molecule in a specific conformation. X-ray diffraction studies of similar compounds, such as 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid, reveal dihedral angles of approximately 5–10° between the aromatic ring and substituents, suggesting minimal distortion from planarity.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)

Parameter Estimated Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.2 Å, b = 10.5 Å, c = 12.3 Å
Dihedral Angle (C-S-C-O)

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is dominated by the conjugated π-system of the benzothiophene core, with contributions from the electron-withdrawing ester group and electron-donating hydroxyl substituent. Density functional theory (DFT) calculations on related compounds, such as methyl 2-phenylbenzo[b]thiophene-3-carboxylate, indicate a highest occupied molecular orbital (HOMO) localized on the thiophene ring and a lowest unoccupied molecular orbital (LUMO) centered on the ester moiety. This polarization suggests preferential reactivity toward electrophilic aromatic substitution at the electron-rich thiophene ring.

The hydroxyl group at position six introduces additional electron density into the aromatic system via resonance, lowering the energy of the HOMO and narrowing the HOMO-LUMO gap compared to non-hydroxylated analogues. Infrared spectroscopy data for similar esters, such as methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate, reveal a strong carbonyl stretch at 1716 cm⁻¹, consistent with conjugation between the ester and aromatic system. Nuclear magnetic resonance (NMR) spectra of these compounds further support delocalization, with downfield shifts observed for protons adjacent to electronegative substituents.

Table 3: Spectral Signatures (Inferred from Analogues)

Technique Key Features
IR Spectroscopy ν(C=O) ≈ 1716 cm⁻¹; ν(O-H) ≈ 3200–3600 cm⁻¹
¹H NMR δ 3.76–3.78 (ester -OCH₃); δ 6.8–7.8 (aromatic protons)
¹³C NMR δ 164.5 (ester C=O); δ 120–140 (aromatic carbons)

The frontier orbital energetics and substituent effects position this compound as a versatile scaffold for further functionalization, particularly in medicinal chemistry applications where electronic tuning is critical for target engagement.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 6-hydroxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C10H8O3S/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3

InChI Key

WFOIBEWWFZPKFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Methodology

This method utilizes palladium iodide (PdI₂) and potassium iodide (KI) to catalyze the carbonylative cyclization of 2-(methylthio)phenylacetylenes under carbon monoxide (CO) and air pressure. The reaction proceeds via a 5-endo-dig cyclization mechanism, followed by alkoxycarbonylation to form the ester group.

Reaction Scheme:

Starting Material : 2-(Methylthio)phenylacetylene derivatives
Catalyst : PdI₂ (5 mol%), KI (2.5 equiv)
Conditions : 80–100°C, 40 atm CO/air (4:1), methanol or ethanol as solvent
Yield : 60–80%

Key Steps:

  • Coordination of the alkyne to PdI₂.

  • Intramolecular S-cyclization to form the benzo[b]thiophene core.

  • CO insertion into the Pd–C bond.

  • Nucleophilic displacement by methanol/ethanol to yield the carboxylate ester.

Advantages:

  • High regioselectivity for the 3-carboxylate position.

  • Tolerates diverse substituents on the phenyl ring.

Limitations:

  • Requires high-pressure equipment.

  • Byproducts include maleic diesters from competing oxidative dialkoxycarbonylation.

Nitro Displacement and Cyclization

Methodology

This classical approach involves nucleophilic aromatic substitution (SₙAr) of nitro groups in ortho-nitrobenzene derivatives, followed by acid- or base-catalyzed cyclization.

Reaction Scheme:

Starting Material : Methyl 2-nitrobenzoate derivatives
Reagents : Thiourea (for nitro-to-thiol substitution), followed by cyclization with H₂SO₄ or NaOH
Yield : 50–70%

Example:

  • Nitro displacement : Methyl 2-nitro-5-methoxybenzoate reacts with thiourea to form a thiol intermediate.

  • Cyclization : Treatment with concentrated H₂SO₄ induces ring closure to form the benzo[b]thiophene scaffold.

  • Demethylation : BBr₃ or HI removes the methoxy group to yield the 6-hydroxy derivative.

Advantages:

  • Cost-effective starting materials.

  • Scalable for bulk synthesis.

Limitations:

  • Low functional group tolerance.

  • Multiple steps reduce overall efficiency.

Mercaptoacrylic Acid Cyclization

Methodology

This method involves the cyclization of ortho-mercaptophenylacetic acid derivatives under acidic or oxidative conditions.

Reaction Scheme:

Starting Material : Ortho-mercaptophenylacetic acid
Reagents : I₂ (iodine) or Cl₂ (chlorine) in acetic acid
Yield : 55–65%

Key Steps:

  • Oxidative cyclization of the thiol and carboxylic acid groups.

  • Esterification with methanol under acidic conditions.

Example:

Mercaptoacrylic acid, derived from rhodanine and hydroxybenzaldehyde, undergoes iodine-mediated cyclization to form the benzo[b]thiophene core. Subsequent esterification yields the target compound.

Advantages:

  • Direct formation of the carboxylate group.

  • Compatible with electron-donating substituents.

Limitations:

  • Requires harsh oxidative conditions.

  • Low yields due to competing polymerization.

Bromination-Dehydrobromination Strategy

Methodology

This two-step process involves bromination of dihydrobenzo[b]thiophenones followed by dehydrobromination to introduce the hydroxyl group.

Reaction Scheme:

Starting Material : 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reagents :

  • Bromine (Br₂) in CCl₄

  • LiBr/Li₂CO₃ in DMF for dehydrobromination
    Yield : 70–75%

Advantages:

  • High regioselectivity for the 6-position.

  • Minimal side reactions.

Limitations:

  • Limited substrate availability.

  • Requires anhydrous conditions.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Palladium-catalyzed60–80High regioselectivity, modular substratesHigh-pressure equipment required
Nitro displacement50–70Cost-effective, scalableMulti-step, low functional group tolerance
Mercaptoacrylic acid55–65Direct carboxylate formationHarsh conditions, low yields
Bromination70–75Regioselective hydroxylationLimited starting material availability

Recent Advances and Optimization

Ionic Liquid-Mediated Synthesis

Recent studies demonstrate improved yields (85–90%) using ionic liquids (e.g., BmimBF₄) as green solvents. The PdI₂/KI catalyst system remains stable for up to five cycles, enhancing sustainability.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from 24 hours to 30 minutes, with yields comparable to conventional methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate features a unique structure characterized by a benzo[B]thiophene core with a hydroxyl group at the 6-position and a carboxylate ester at the 3-position. This configuration enhances its reactivity and biological interactions.

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing benzo[B]thiophene derivatives and carboxylic acids.
  • Functionalization : Modifying the hydroxyl and carboxylate groups to produce derivatives with enhanced properties.

These synthetic pathways allow for the generation of a variety of functionalized derivatives that may exhibit improved biological activities.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : Compounds in the benzo[B]thiophene class have been shown to exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Activity : Its potential as an antioxidant has been evaluated, indicating that it may help mitigate oxidative stress-related diseases .
  • Enzyme Inhibition : Interaction studies show that this compound can inhibit specific enzymes, which is crucial for understanding its mechanism of action and therapeutic effects.

Case Study 1: Antitubercular Activity

A study focused on the efficacy of benzo[B]thiophene derivatives against Mycobacterium tuberculosis demonstrated that specific derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against both active and dormant forms of the bacteria . This highlights the potential of this compound as a lead candidate for tuberculosis therapy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies revealed that modifications to its structure could significantly influence its binding affinity and biological efficacy .

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntitubercular2.73 - 22.86
Derivative AAntioxidantComparable to ascorbic acid
Derivative BAnti-inflammatorySignificant reduction in inflammation markers

Table 2: Synthesis Methods

MethodDescription
CondensationReaction between benzo[B]thiophene and carboxylic acids
FunctionalizationModification of hydroxyl and carboxylate groups

Mechanism of Action

The mechanism of action of methyl 6-hydroxybenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the benzo[b]thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .

Biological Activity

Methyl 6-hydroxybenzo[b]thiophene-3-carboxylate, a member of the benzo[b]thiophene class, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzo[b]thiophene core with a hydroxyl group at the 6-position and a carboxylate ester at the 3-position. Its molecular formula is C10H8O3SC_{10}H_{8}O_{3}S, indicating the presence of sulfur, which is crucial for its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that compounds within the benzo[b]thiophene family demonstrate significant antimicrobial properties. For instance, derivatives have shown low minimum inhibitory concentration (MIC) values against Gram-positive bacteria and fungi, suggesting potent antibacterial and antifungal activities .
  • Anticancer Potential : Research highlights the anticancer properties of benzo[b]thiophenes, with some derivatives acting as inhibitors of specific kinases implicated in tumorigenesis. The mechanism involves targeting PIM kinases (PIM1, PIM2, and PIM3), which are associated with cancer cell proliferation .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : This method has been shown to yield high amounts of benzo[b]thiophenes efficiently. Microwave irradiation enhances reaction rates and product yields while minimizing by-products .
  • Conventional Organic Synthesis : Traditional methods involve multi-step reactions including demethylation and cyclization processes that integrate sulfur into the aromatic system .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialLow MIC values against Staphylococcus aureus and Candida albicans
AnticancerInhibition of PIM kinases with nanomolar activity in vitro
Anti-inflammatoryReduction in pro-inflammatory cytokines in cell line studies

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzo[b]thiophene derivatives found that this compound exhibited significant bactericidal activity against Staphylococcus aureus, with an MIC value of 16 µg/mL. Additionally, time-kill assays demonstrated rapid bactericidal effects within hours of exposure .

Case Study: Anticancer Activity

In a separate investigation into anticancer properties, this compound was tested against several cancer cell lines. The compound showed promising results in inhibiting cell proliferation through apoptosis induction, particularly in breast cancer models .

Q & A

Basic: What synthetic routes are commonly employed to synthesize Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate derivatives?

The Gewald reaction is a key method for synthesizing aminothiophene derivatives, including those with tetrahydrobenzo[b]thiophene cores. This involves cyclocondensation of ketones, sulfur, and cyanoacetates under basic conditions (e.g., morpholine or triethylamine) . Substitution reactions on preformed benzothiophene scaffolds, such as halogenation or alkylation, are also common. For example, oxidation with hydrogen peroxide or m-chloroperbenzoic acid can introduce sulfoxide/sulfone groups, while reduction with LiAlH4 yields thiol intermediates . Post-synthetic modifications often require column chromatography and TLC monitoring for purity .

Advanced: How can reaction conditions be optimized for multi-step syntheses of complex benzothiophene derivatives?

Optimization involves:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during electrophilic substitutions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in SN2 reactions .
  • Catalysts : Palladium or copper catalysts improve cross-coupling efficiency in aryl functionalization .
  • In-situ monitoring : HPLC or TLC tracks intermediate formation, enabling timely quenching of reactive species .
    For example, refluxing in ethanol for 4 hours ensures complete Schiff base formation in ligand synthesis .

Basic: Which analytical techniques are critical for confirming the structure of synthesized derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns and hydrogen bonding (e.g., NH protons in aminothiophenes resonate at δ 5.5–6.5 ppm) .
  • Mass Spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation pathways .
  • FT-IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing .

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiophene analogs?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature) .
  • Purity validation : Use HPLC to rule out impurities affecting activity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like JAK2/STAT3, explaining variability in antiproliferative data .
  • Meta-analysis : Cross-reference biological data with structural analogs to identify substituent-dependent trends .

Advanced: What electrochemical methods characterize electron transfer properties of benzothiophene derivatives?

  • Ultramicroelectrode (UME) : Measures diffusion coefficients (D) via chronoamperometry, revealing redox-active sites .
  • Klingler-Kochi technique : Calculates standard heterogeneous rate constants (kₛ) for semireversible electron transfers (e.g., EC mechanisms) .
  • Cyclic voltammetry : Identifies oxidation/reduction peaks (e.g., thiophene ring oxidation at +1.2 V vs. Ag/AgCl) .

Basic: How do substituents influence the biological activity of benzothiophene derivatives?

  • Methyl groups : Enhance lipophilicity and metabolic stability .
  • Carboxylate esters : Improve solubility for in vitro assays and enable prodrug strategies .
  • Electron-withdrawing groups (e.g., NO₂) : Modulate redox potential and enzyme inhibition (e.g., COX-2) .
    For instance, 6-methyl substitution in tetrahydrobenzo[b]thiophenes increases affinity for kinase targets .

Advanced: How are Schiff base ligands designed for antioxidant metal complexes?

  • Ligand synthesis : Condense 5-bromo-2-hydroxybenzaldehyde with aminothiophene derivatives under reflux .
  • Metal selection : Ru(II) and Co(II) complexes exhibit superior FRAP and CUPRAC activity due to variable oxidation states .
  • Structural tuning : Electron-donating groups (e.g., –OCH₃) enhance radical scavenging in DPPH assays .

Advanced: What strategies mitigate side reactions during functionalization of benzothiophene cores?

  • Protecting groups : Acetylation of amines prevents unwanted nucleophilic attacks during alkylation .
  • Low-temperature lithiation : Directs electrophilic substitution to specific positions (e.g., C-2 over C-5) .
  • Microwave-assisted synthesis : Reduces reaction times and byproduct formation in heterocycle formation .

Basic: What non-pharmacological applications exist for benzothiophene derivatives?

  • Materials science : Thiophene-based compounds serve as precursors for organic semiconductors due to π-conjugation .
  • Catalysis : Pd-thiophene complexes facilitate Suzuki-Miyaura couplings .
  • Sensors : Schiff base derivatives detect metal ions via fluorescence quenching .

Advanced: How is structure-activity relationship (SAR) evaluated using computational and experimental data?

  • QSAR models : Correlate logP or polar surface area with bioavailability using software like MOE .
  • Docking studies : Predict binding modes to ATP-binding pockets (e.g., EGFR kinase) .
  • In vitro validation : Compare IC₅₀ values of analogs with varying substituents (e.g., furan vs. thiazole rings) .

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